
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) is a brominated tetrahydronaphthalene derivative with the molecular formula C₁₄H₁₉Br and a molecular weight of 267.21 g/mol . It is a colorless to light yellow liquid with a density of 1.165 g/cm³, a melting point of 34°C, and a boiling point range of 110–115°C . The compound is insoluble in water but soluble in organic solvents like ethers and alcohols.
Preparation Methods
Bromination of 1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene
The core synthesis route involves electrophilic aromatic bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Bromine (Br₂) acts as the electrophile, targeting the aromatic ring’s electron-rich positions. The reaction proceeds via a two-step mechanism:
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Generation of the bromonium ion (Br⁺) through interaction with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
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Electrophilic attack at the para position relative to the methyl groups, yielding 6-bromo substitution .
Key reagents :
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Bromine (Br₂) in stoichiometric amounts (1.0–1.2 equivalents).
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Lewis acid catalysts: FeBr₃ (0.5–1.5 mol%) or AlCl₃ (1.0–2.0 mol%).
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Solvents: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) .
Catalytic Bromination Using Lewis Acid Catalysts
Lewis acids critically influence regioselectivity and reaction efficiency. Comparative studies reveal:
Catalyst | Temperature (°C) | Time (hrs) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
FeBr₃ | 25–30 | 4–6 | 78–82 | 92–95 |
AlCl₃ | 40–45 | 6–8 | 72–75 | 88–90 |
None | 60–70 | 12–24 | <50 | <70 |
FeBr₃ outperforms AlCl₃ due to its stronger electrophilic activation, enabling milder conditions and reduced dibrominated byproducts .
Optimization of Reaction Parameters
Temperature Control
Lower temperatures (25–30°C) favor mono-bromination, while temperatures >50°C promote di-bromination. Kinetic studies show a 15% increase in dibrominated impurities when reactions exceed 40°C .
Stoichiometric Ratios
A Br₂:substrate ratio of 1.05:1 minimizes unreacted starting material while avoiding excess Br₂, which complicates purification.
Solvent Effects
Non-polar solvents (CCl₄) enhance selectivity by stabilizing the bromonium ion intermediate. Polar solvents (DCM) accelerate reaction rates but reduce selectivity by 8–12% .
Purification and Characterization Techniques
Column Chromatography
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Stationary phase : Silica gel (60–120 mesh).
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Eluent : Hexane/ethyl acetate (95:5 v/v).
Recrystallization
Analytical Validation
Industrial-Scale Production Considerations
Continuous Flow Reactors
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Advantages : Improved heat dissipation, consistent product quality.
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Throughput : 5–10 kg/hr with 80–85% yield.
Waste Management
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Bromine recovery : Distillation reclaims 70–75% of unreacted Br₂.
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Catalyst recycling : FeBr₃ reused for 3–5 cycles after aqueous washing .
Comparative Analysis with Alternative Halogenation Methods
Method | Reagent | Selectivity (%) | Yield (%) | Cost (USD/kg) |
---|---|---|---|---|
Br₂/FeBr₃ | Bromine | 92–95 | 78–82 | 120–150 |
NBS/UV | N-Bromosuccinimide | 85–88 | 65–70 | 200–220 |
HBr/H₂O₂ | HBr | 75–80 | 60–65 | 90–110 |
Br₂/FeBr₃ remains the most cost-effective and selective approach, despite requiring careful handling .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding tetramethyltetralin derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of brominated naphthoquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted tetramethyltetralin derivatives.
Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of brominated naphthoquinones.
Scientific Research Applications
Organic Synthesis
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a precursor in the synthesis of complex organic molecules. Its bromine atom allows for electrophilic substitution reactions that are essential in organic synthesis pathways. This compound can be used to create various derivatives that are useful in pharmaceuticals and agrochemicals .
Biological Studies
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The bromine atom is thought to play a crucial role in its interaction with cellular targets.
Stem Cell Research
One of the more innovative applications of this compound is in stem cell differentiation. It acts as a synthetic retinoid derivative that can modulate signaling pathways critical for stem cell fate decisions. By interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound influences gene expression profiles that promote differentiation into specific cell types .
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific physical or chemical characteristics .
Drug Development
The compound is explored for its potential use as a pharmacological agent in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation into therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic interactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydronaphthalene Core
The table below compares 6-Bromo-1,1,4,4-tetramethyltetralin with derivatives modified at the 6,7-positions or methyl groups:
Key Observations :
- Substituent Effects: Bromine at C6 (target compound) enables aromatic electrophilic substitution, while bromomethyl or cyano groups allow nucleophilic reactions or cross-coupling (e.g., Sonogashira) .
- Stability : The 1,1,4,4-tetramethyltetralin core enhances steric protection, reducing oxidation at the benzylic positions .
Retinoid Analogues
The target compound’s structure mimics the trimethylcyclohexenyl ring in natural retinoids. Its bromine atom facilitates further functionalization, as seen in EC234a, a synthetic retinoid with an acetylene linker that induces neural tissue differentiation in stem cells . In contrast, 6,7-dicyano-tetramethyltetralin is used to synthesize UV-Vis active tetrabenzotriazaporphyrins (λₘₐₓ = 689 nm), highlighting its utility in materials science .
Biological Activity
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as 6-Br-TMN) is a brominated derivative of tetramethyl-tetrahydronaphthalene. This compound has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in stem cell research and its role as a synthetic retinoid derivative.
- IUPAC Name : 6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
- Molecular Formula : C₁₄H₁₉Br
- Molecular Weight : 267.21 g/mol
- Melting Point : 34°C to 37°C
- Solubility : Insoluble in water; light sensitive .
Stem Cell Differentiation
One of the primary applications of 6-Br-TMN is in the synthesis and evaluation of synthetic retinoid derivatives that act as inducers of stem cell differentiation. Retinoids are known for their role in regulating gene expression during development and differentiation processes. Research indicates that compounds like 6-Br-TMN can modulate signaling pathways critical for stem cell fate decisions .
The biological activity of 6-Br-TMN is attributed to its structural similarity to natural retinoids. It is believed to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are crucial for mediating the effects of retinoic acid in cellular processes. This interaction may lead to alterations in gene expression profiles that promote differentiation .
Case Studies and Experimental Data
Several studies have explored the efficacy of 6-Br-TMN in promoting stem cell differentiation:
- Study on Retinoid Derivatives :
- High-Throughput Screening :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene be optimized for high yield?
Methodological Answer: The compound can be synthesized via bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using bromine (Br₂) in dichloromethane at 0–20°C under inert atmosphere. A boron trifluoride-tetrahydrofuran (BF₃·THF) complex is employed as a catalyst, achieving a 92% yield after 2 hours. Key steps include maintaining low temperatures to minimize side reactions and ensuring anhydrous conditions .
Parameter | Condition |
---|---|
Catalyst | BF₃·THF complex |
Solvent | Dichloromethane |
Temperature | 0–20°C |
Reaction Time | 2 hours |
Yield | 92% |
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify substituents and confirm regiochemistry. For example, methyl groups at positions 1 and 4 produce distinct singlet peaks.
- High-Performance Liquid Chromatography (HPLC): Validate purity (>90%) and detect impurities using reverse-phase columns with UV detection .
- Mass Spectrometry (HRMS): Confirm molecular weight (267.20 g/mol for C₁₄H₁₉Br) and fragmentation patterns .
Q. What are common functionalization reactions for this compound?
Methodological Answer:
- Friedel-Crafts Acylation: React with methyl 4-(chlorocarbonyl)benzoate in CH₂Cl₂ using AlCl₃ to introduce aromatic ketone groups. Hydrolysis of the ester yields carboxylic acids for further derivatization .
- Bromination: Use N-bromosuccinimide (NBS) to generate brominated derivatives, though regioselectivity challenges may arise, requiring chromatographic separation .
Advanced Research Questions
Q. How can regioselectivity issues in bromination of tetramethyl-tetrahydronaphthalene derivatives be addressed?
Methodological Answer: Bromination with NBS often produces mixtures (e.g., 1.3:1 ratio of isomers in ). To resolve this:
- Post-Reaction Processing: Treat the mixture with CuI and dimethylformamide (DMF) in sodium methoxide to isomerize intermediates.
- Chromatographic Separation: Use silica gel columns with gradient elution (hexane/ethyl acetate) to isolate pure regioisomers .
Q. How is this compound utilized in medicinal chemistry, particularly for retinoid and enzyme inhibitor design?
Methodological Answer:
- Retinoid Analogues: The tetramethyl-tetrahydronaphthalene scaffold replaces the trimethylcyclohexenyl ring in retinoids to enhance metabolic stability. For example, coupling with polyene chains via Heck–Mizoroki reactions produces retinoid-like molecules with neural differentiation activity .
- CYP26A1 Inhibitors: Introduce iodine or acetylene moieties via Sonogashira coupling to create selective inhibitors. HRMS and X-ray crystallography validate target engagement .
Q. What computational approaches predict the reactivity and physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry Calculations: Use Density Functional Theory (DFT) to model electrophilic substitution sites, correlating with experimental bromination outcomes.
- QSPR Models: Predict logP (3.8) and solubility using Quantitative Structure-Property Relationship (QSPR) algorithms based on bond topology (41 bonds, 17 non-H bonds) .
Q. How can substrate challenges in catalytic hydrogenarylation reactions be overcome?
Methodological Answer: For Re₂O₇-catalyzed hydrogenarylation:
- Optimized Conditions: Use 5 mol% Re₂O₇ at 100°C in hexafluoroisopropanol (HFIP) to achieve 60% yield.
- Substrate Design: Employ electron-deficient aryl partners to suppress dimerization side reactions. This approach enabled direct synthesis of retinoic acid receptor agonists .
Properties
IUPAC Name |
6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOVMVNNNYLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)Br)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280543 | |
Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27452-17-1 | |
Record name | 27452-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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